molecular formula C8H12N2O6 B12208573 1,2-Bis(3-carboxypropanoyl)hydrazine CAS No. 5343-02-2

1,2-Bis(3-carboxypropanoyl)hydrazine

Cat. No.: B12208573
CAS No.: 5343-02-2
M. Wt: 232.19 g/mol
InChI Key: LWMZMSTWHMTCOP-UHFFFAOYSA-N
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Description

1,2-Bis(3-carboxypropanoyl)hydrazine is an organic compound with the molecular formula C8H12N2O6 It is characterized by the presence of two carboxylic acid groups and a hydrazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Bis(3-carboxypropanoyl)hydrazine can be synthesized through the reaction of hydrazine with 3-carboxypropanoyl chloride. The reaction typically occurs in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating.

Industrial Production Methods

In an industrial setting, the production of this compound involves the use of large-scale reactors and continuous flow systems to ensure consistent product quality. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1,2-Bis(3-carboxypropanoyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.

    Substitution: The hydrazine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Hydrazones or azines.

    Reduction: Alcohol derivatives.

    Substitution: Substituted hydrazine derivatives.

Scientific Research Applications

1,2-Bis(3-carboxypropanoyl)hydrazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer activity.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1,2-Bis(3-carboxypropanoyl)hydrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazine moiety can form covalent bonds with active sites, leading to inhibition or modulation of enzyme activity. The carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(3-carboxypropyl)hydrazine
  • 1,2-Bis(3-carboxyphenyl)hydrazine
  • 1,2-Bis(3-carboxybutyl)hydrazine

Uniqueness

1,2-Bis(3-carboxypropanoyl)hydrazine is unique due to its specific combination of carboxylic acid groups and hydrazine moiety, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a balance of hydrophilicity and reactivity, making it suitable for a wide range of applications.

Properties

CAS No.

5343-02-2

Molecular Formula

C8H12N2O6

Molecular Weight

232.19 g/mol

IUPAC Name

4-[2-(3-carboxypropanoyl)hydrazinyl]-4-oxobutanoic acid

InChI

InChI=1S/C8H12N2O6/c11-5(1-3-7(13)14)9-10-6(12)2-4-8(15)16/h1-4H2,(H,9,11)(H,10,12)(H,13,14)(H,15,16)

InChI Key

LWMZMSTWHMTCOP-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C(=O)NNC(=O)CCC(=O)O

Origin of Product

United States

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